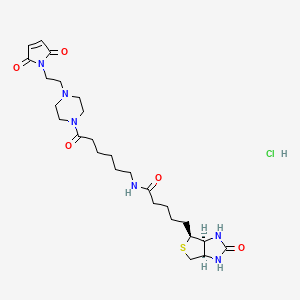

Biotin-PEAC5-maleimide (hydrochloride)

Description

Contextualization of Biotinylation and Maleimide (B117702) Chemistry in Advanced Biochemical Research

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern biochemical research. The remarkably strong and specific interaction between biotin (vitamin H) and the proteins avidin (B1170675) or streptavidin, characterized by a very low dissociation constant (on the order of 10⁻¹⁵ M), forms the basis for numerous detection, purification, and labeling applications. amerigoscientific.comnih.gov This robust interaction allows for the sensitive detection of biotinylated molecules through enzyme or fluorophore-conjugated avidin or streptavidin. nih.gov

Complementing biotinylation, maleimide chemistry provides a powerful tool for the specific modification of proteins and other biomolecules. The maleimide group exhibits high reactivity and selectivity towards free sulfhydryl (thiol) groups, which are present in the amino acid cysteine, under mild pH conditions (typically 6.5-7.5). biotium.comfishersci.com This reaction proceeds via a stable thioether bond, enabling the precise attachment of a label or tag to a specific site on a protein. nih.gov The specificity of the maleimide-thiol reaction is a significant advantage, as it minimizes non-specific labeling of other amino acid residues. biotium.com

The combination of biotinylation and maleimide chemistry in a single reagent creates a versatile tool for selectively tagging and subsequently detecting or isolating proteins and other thiol-containing molecules. lumiprobe.comnih.gov These bifunctional linkers are instrumental in a wide array of advanced biochemical and cellular assays. nih.gov

Rationale for the Specific Design and Application of Biotin-PEAC5-Maleimide (Hydrochloride) as a Bioconjugation Reagent

The specific design of Biotin-PEAC5-maleimide (hydrochloride) is a deliberate convergence of three key functional components: the biotin moiety for detection, the maleimide group for covalent linkage, and a uniquely structured spacer arm, N-6-(Biotinylamino)hexanoyl-N'-[2-(N-maleimido)ethyl]piperazine. dojindo.com This particular spacer is not a simple linear chain but incorporates a piperazine (B1678402) ring.

The rationale for this specific design includes:

Spacer Arm Function: The extended spacer arm, which includes a hexanoyl group and the piperazine-ethyl component, serves to minimize steric hindrance. lumiprobe.com This separation between the biotin and the target molecule facilitates more efficient binding of the biotinylated complex to the larger avidin or streptavidin proteins.

Enhanced Properties from the Piperazine Ring: The inclusion of a piperazine ring in the linker is associated with increased rigidity. nih.gov This can lead to more defined spatial orientation of the conjugated molecule. Furthermore, piperazine-containing linkers can enhance the solubility of the reagent and the resulting bioconjugate, which is advantageous in aqueous buffer systems commonly used in biochemical experiments. nih.gov The hydrochloride salt form of the compound further contributes to its solubility in aqueous media.

Specific Application in Thiol Modification Assays: Biotin-PEAC5-maleimide (hydrochloride) has been specifically utilized as a key reagent in a "Biotin-PEAC5-maleimide (BPM)-labeling assay". researchgate.netnih.gov This assay is designed to assess the modification of protein thiol groups by electrophiles. medchemexpress.comresearchgate.net The design of the PEAC5 linker is integral to the functionality of this assay, enabling the detection of proteins that have been modified by electrophilic compounds.

Detailed Research Findings

A significant application of Biotin-PEAC5-maleimide (hydrochloride) is in a specialized assay to detect the modification of proteins by electrophiles. researchgate.netnih.gov Research has demonstrated the utility of this BPM-labeling assay in identifying proteins that have undergone S-modification by various environmental organic electrophiles. researchgate.net

In one study, human epithelial carcinoma A431 cells were exposed to the electrophilic compounds 1,2-naphthoquinone (B1664529) (1,2-NQ) and 1,4-naphthoquinone (B94277) (1,4-NQ). researchgate.net The researchers observed an inverse correlation between the results from a Western blot analysis using specific antibodies against these electrophiles and the results from the BPM-labeling assay. researchgate.net This finding suggests that when a protein's thiol groups are modified by these electrophiles, they are no longer available to react with Biotin-PEAC5-maleimide. Consequently, a decrease in signal in the BPM-labeling assay indicates an increase in protein modification by the electrophile.

The study further extended the application of the BPM-labeling assay to an enzyme-linked immunosorbent assay (ELISA) format. researchgate.netnih.gov This ELISA-based method successfully detected the modification of proteins in mouse liver cytosol by a range of electrophilic quinones, including 5-hydroxy-1,4-NQ, 5,8-dihydroxy-1,4-NQ, 1,4-benzoquinone (B44022) (1,4-BQ), and tert-butyl-1,4-BQ. researchgate.net Notably, non-electrophilic quinones or hydroquinones did not produce a signal, highlighting the specificity of the assay for detecting covalent modification by electrophiles. researchgate.net The assay was even sensitive enough to detect electrophiles present in the vapor phase of ambient air samples. researchgate.net

These findings underscore the value of Biotin-PEAC5-maleimide (hydrochloride) as a precise tool for investigating the covalent modification of cellular proteins by electrophilic species, which can play a role in modulating redox-signal transduction pathways and cellular damage. researchgate.netnih.gov

Chemical Properties of Biotin-PEAC5-Maleimide (Hydrochloride)

| Property | Value |

| Full Chemical Name | N-6-(Biotinylamino)hexanoyl-N'-[2-(N-maleimido)ethyl]piperazine, hydrochloride dojindo.com |

| Molecular Formula | C₂₆H₄₁ClN₆O₅S dojindo.com |

| Molecular Weight | 585.16 g/mol dojindo.com |

| Appearance | White to slightly yellow powder amerigoscientific.com |

| Solubility | Soluble in DMSO dojindo.com |

| Reactive Group | Maleimide nih.gov |

| Target Moiety | Sulfhydryl (-SH) groups nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C26H41ClN6O5S |

|---|---|

Molecular Weight |

585.2 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]pentanamide;hydrochloride |

InChI |

InChI=1S/C26H40N6O5S.ClH/c33-21(7-4-3-6-20-25-19(18-38-20)28-26(37)29-25)27-11-5-1-2-8-22(34)31-15-12-30(13-16-31)14-17-32-23(35)9-10-24(32)36;/h9-10,19-20,25H,1-8,11-18H2,(H,27,33)(H2,28,29,37);1H/t19-,20-,25-;/m0./s1 |

InChI Key |

NJHCMPNCTQGYDC-VZZZFAHMSA-N |

Isomeric SMILES |

C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4.Cl |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4.Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Principles for Research Applications

Structural Basis for Specificity: Maleimide (B117702) Moiety and Thiol Reactivity

The high selectivity of Biotin-PEAC5-maleimide for thiol groups (also known as sulfhydryl groups) is rooted in the unique electronic structure of the maleimide functional group. biosyn.comthermofisher.com The maleimide ring contains a carbon-carbon double bond that is rendered electron-deficient, and therefore highly electrophilic, by the two adjacent carbonyl groups. bachem.com This makes it an excellent Michael acceptor.

Thiols, such as the side chain of the amino acid cysteine, are potent nucleophiles, particularly in their deprotonated thiolate anion form (R-S⁻). bachem.comnih.gov The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate attacks one of the carbons of the maleimide's double bond. bachem.comprolynxinc.com This reaction is highly efficient and chemoselective within a specific pH range. thermofisher.comaxispharm.com At a neutral pH of around 7, the reaction with a free sulfhydryl is approximately 1,000 times faster than the reaction with an amine, ensuring that labeling is highly specific to cysteine residues in proteins or other thiol-containing biomolecules. axispharm.comfishersci.com This inherent specificity allows for precise, site-directed labeling without significant modification of other functional groups like amines, tyrosines, or histidines. thermofisher.com

Formation of Stable Thioether Linkages in Biological Systems

The conjugation of Biotin-PEAC5-maleimide to a thiol-containing molecule results in the formation of a succinimidyl thioether linkage, a covalent bond connecting the sulfur atom of the thiol to a carbon atom of the former maleimide double bond. biosyn.com This thioether bond is generally considered stable under typical physiological conditions, making it suitable for a wide range of biological assays and applications. dojindo.com

However, the stability of the initial conjugate can be complex. The initial succinimidyl thioether product can be susceptible to a retro-Michael reaction, particularly in the presence of other free thiols. prolynxinc.comacs.org This can lead to cleavage of the conjugate and potential transfer of the label to another thiol-containing molecule, a process known as thiol exchange. acs.orgresearchgate.net

To counteract this instability, a secondary, often slower, reaction can occur: the hydrolysis of the succinimide (B58015) ring in the conjugate. nih.govacs.org This ring-opening hydrolysis converts the succinimide into a succinamic acid derivative. nih.gov The resulting ring-opened structure is significantly more stable and resistant to the retro-Michael reaction and subsequent thiol exchange. prolynxinc.comacs.org The rate of this stabilizing hydrolysis is influenced by factors such as the N-substituent on the maleimide and the local chemical environment. acs.orgucl.ac.uk For conjugates involving an N-terminal cysteine, a side reaction known as thiazine (B8601807) rearrangement can also occur, where the N-terminal amine attacks a carbonyl group of the succinimide, leading to a different, stable six-membered ring structure. bachem.comnih.gov

Influence of Buffer Conditions and Reaction Parameters on Conjugation Efficiency

The success and efficiency of labeling with Biotin-PEAC5-maleimide are critically dependent on the careful control of various reaction parameters. These include pH, buffer composition, molar ratio of reactants, and temperature.

pH: The pH of the reaction buffer is one of the most critical factors. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. thermofisher.comaxispharm.com In this range, the concentration of the more reactive thiolate anion is sufficient for a rapid reaction, while minimizing side reactions. fishersci.com At pH values above 7.5 or 8.0, the maleimide group itself becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid, which reduces the amount of reagent available for conjugation. thermofisher.comuu.nl Furthermore, at alkaline pH, the reactivity of maleimides toward primary amines increases, compromising the specificity of the labeling. thermofisher.comfishersci.com

Buffer Conditions: The choice of buffer is also important. Common biological buffers such as phosphate-buffered saline (PBS) and HEPES are frequently used. uu.nltocris.com It is crucial to avoid buffers containing extraneous thiol compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), as these will compete with the target molecule for reaction with the maleimide. thermofisher.comfishersci.com If reduction of disulfide bonds within a protein is necessary to generate free thiols for labeling, a non-thiol-based reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) should be used, as it does not need to be removed prior to the conjugation step. thermofisher.comtocris.com Since Biotin-PEAC5-maleimide has limited aqueous solubility, it is often first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution before being added to the aqueous reaction mixture. dojindo.combiosyn.com

Reaction Parameters: The efficiency of conjugation is also governed by the concentration of reactants, reaction time, and temperature. The molar ratio of the maleimide reagent to the thiol-containing molecule often needs to be optimized experimentally. An excess of the maleimide reagent is typically used to drive the reaction to completion.

Below is a table summarizing research findings on the impact of various parameters on maleimide conjugation efficiency.

| Parameter | Condition | Effect on Conjugation | Source(s) |

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. | thermofisher.com, axispharm.com |

| > 8.0 | Increased rate of maleimide hydrolysis and reaction with amines. | uu.nl, thermofisher.com | |

| < 6.5 | Reaction rate is significantly slowed. | researchgate.net, udel.edu | |

| Buffer | Phosphate, HEPES | Commonly used and effective. | uu.nl, tocris.com |

| Buffers with DTT, BME | Competes with target thiol, inhibiting conjugation. | thermofisher.com, fishersci.com | |

| Reducing Agent | TCEP | Compatible for pre-reaction disulfide reduction. | thermofisher.com, tocris.com |

| Solvent | DMSO, DMF | Used to prepare stock solutions of the maleimide reagent. | biosyn.com, dojindo.com |

| Molar Ratio | 2:1 to 20:1 (Maleimide:Thiol) | Excess maleimide is often used to maximize efficiency, but must be optimized. | uu.nl, biosyn.com, tocris.com |

| Temperature | Room Temp to 37°C | Reaction is typically performed within this range. | uu.nl, dojindo.com |

| Time | 30 min to 2 hours | Reaction time is optimized based on reactants and conditions. | uu.nl, biosyn.com |

By carefully controlling these conditions, researchers can effectively utilize Biotin-PEAC5-maleimide (hydrochloride) to achieve specific and efficient biotinylation of proteins and other biomolecules for a variety of detection and purification applications.

Synthesis and Preparation Methodologies for Academic Investigation

General Synthetic Strategies for Biotin-PEAC5-Maleimide (Hydrochloride)

A plausible synthetic route involves three main stages:

Synthesis of an Amine-Reactive Biotin (B1667282) Derivative: This typically involves the acylation of biotin with a spacer molecule containing a terminal carboxylic acid, followed by the activation of this carboxylic acid to make it reactive towards primary amines. For Biotin-PEAC5-maleimide, the spacer is 6-aminohexanoic acid. The activated form is commonly an N-hydroxysuccinimide (NHS) ester, resulting in Biotin-AC5-NHS.

Synthesis of the Maleimide-Piperazine Linker: This part of the synthesis focuses on creating the N-[2-(N-maleimido)ethyl]piperazine moiety. A common approach is to start with a protected piperazine (B1678402) derivative, introduce the maleimidoethyl group, and then deprotect the piperazine to reveal a secondary amine ready for coupling.

Coupling and Salt Formation: The final steps involve the coupling of the amine-reactive biotin derivative with the piperazine-maleimide linker through an amide bond formation. Subsequent treatment with hydrochloric acid yields the final product as a hydrochloride salt, which often improves the compound's stability and handling properties. The maleimide (B117702) group is reactive towards sulfhydryl groups, enabling the formation of a stable thioether bond, a reaction commonly employed for labeling proteins and other biomolecules. lew.ro

The reaction of the maleimide group is most efficient with free sulfhydryls at a pH range of 6.5-7.5. lew.ro Stock solutions of Biotin-PEAC5-maleimide are often prepared in dimethyl sulfoxide (B87167) (DMSO) and can be stable for extended periods when stored at -20°C. lew.ro

Methodological Considerations for Intermediate Compound Formation

The successful synthesis of Biotin-PEAC5-maleimide (hydrochloride) hinges on the efficient preparation of its key intermediates.

Intermediate 1: Biotin-AC5-NHS Ester

The synthesis of the activated biotin derivative, Biotin-AC5-NHS, begins with the reaction of biotin with 6-aminohexanoic acid to form N-biotinyl-6-aminohexanoic acid. This reaction is a standard peptide coupling and can be facilitated by common coupling reagents. The subsequent activation of the terminal carboxyl group to an NHS ester is a widely used method for creating amine-reactive probes. The reaction typically involves reacting N-biotinyl-6-aminohexanoic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Intermediate 2: N-(2-Aminoethyl)piperazine-Maleimide Precursor

The synthesis of the piperazine-maleimide linker requires careful manipulation of protecting groups. A potential route starts with a mono-protected piperazine, for example, N-Boc-piperazine. This is reacted with a suitable maleimide precursor, such as N-(2-bromoethyl)maleimide, to introduce the maleimidoethyl side chain. The Boc protecting group can then be removed under acidic conditions to yield N-(2-maleimidoethyl)piperazine. Alternatively, one could start with N-(2-aminoethyl)piperazine and react it with maleic anhydride, followed by cyclization to form the maleimide ring. However, this may lead to side reactions, making the protected route more favorable for achieving higher purity.

The general reactivity of maleimides makes them popular for bioconjugation. They specifically react with sulfhydryl groups to form stable thioether linkages at a pH between 6.5 and 7.5. lew.ro

Purification and Characterization Techniques for Research-Grade Material

Ensuring the purity and structural integrity of Biotin-PEAC5-maleimide (hydrochloride) is critical for its use in research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification:

High-performance liquid chromatography (HPLC) is the primary method for purifying the final product and its intermediates. Reverse-phase HPLC (RP-HPLC) is particularly effective. A C18 column is commonly used with a gradient elution system, typically involving a mixture of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. Commercial sources often specify a purity of greater than 90% as determined by HPLC. nih.gov

For the purification of intermediates, flash column chromatography on silica (B1680970) gel is also a common technique. The choice of eluent depends on the polarity of the compound being purified. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used for less polar compounds.

Characterization:

The structure of Biotin-PEAC5-maleimide (hydrochloride) and its intermediates is confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the biotin rings, the hexanoyl spacer, the piperazine ring protons, the ethyl bridge, and the maleimide protons. For example, the two protons of the maleimide double bond typically appear as a singlet at around 6.7-6.8 ppm. The chemical shifts and coupling patterns of the piperazine protons can provide information about the substitution pattern and ring conformation. beilstein-journals.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the data would be expected to show the molecular ion peak corresponding to the calculated mass of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide carbonyls, the maleimide carbonyls, and the N-H bonds.

Below are interactive data tables summarizing the key properties and expected analytical data for Biotin-PEAC5-maleimide (hydrochloride).

Table 1: Physicochemical Properties of Biotin-PEAC5-maleimide (hydrochloride)

| Property | Value |

| Full Chemical Name | N-6-(Biotinylamino)hexanoyl-N'-[2-(N-maleimido)ethyl]piperazine, hydrochloride |

| Molecular Formula | C₂₆H₄₁ClN₆O₅S |

| Molecular Weight | 585.16 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

Table 2: Representative Analytical Data for Biotin-PEAC5-maleimide (hydrochloride)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to biotin, hexanoyl chain, piperazine ring, ethyl linker, and maleimide protons. Maleimide protons expected around 6.7-6.8 ppm. |

| ¹³C NMR | Resonances for all unique carbon atoms, including carbonyls of biotin, amide, and maleimide, as well as aliphatic carbons of the linkers and rings. |

| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |

| HPLC (RP-C18) | Single major peak indicating high purity (typically >90%). |

Advanced Methodologies in Protein Labeling and Proteomic Analysis

Site-Specific Protein Biotinylation with Biotin-PEAC5-Maleimide (Hydrochloride)

Biotin-PEAC5-maleimide (hydrochloride) is a specialized biochemical reagent utilized for the site-specific biotinylation of proteins. This process involves attaching a biotin (B1667282) molecule, a small vitamin with a very high affinity for avidin (B1170675) and streptavidin proteins, to a specific site on a protein molecule. nih.govresearchgate.net The reagent consists of three key components: a biotin group for detection, a maleimide (B117702) group for covalent reaction, and a PEAC5 (piperazino-amino-ethyl-amino-carbonyl-pentyl) spacer arm. The maleimide moiety is a thiol-reactive functional group that enables highly specific covalent bond formation with proteins. dojindo.comthermofisher.com This specificity is crucial for a variety of applications in proteomics and molecular biology, where precise labeling is required to study protein structure, function, and interactions. The strong and stable interaction between the attached biotin and avidin-based detection systems forms the basis for numerous qualitative and quantitative assays. dojindo.comamerigoscientific.com

Preferential Labeling of Cysteine and Selenocysteine (B57510) Residues

The high specificity of Biotin-PEAC5-maleimide is derived from the reactivity of its maleimide group toward sulfhydryl (-SH) groups. thermofisher.com Within proteins, the amino acid cysteine contains a free sulfhydryl group, making it the primary target for maleimide-based reagents. nih.govnih.gov The reaction, a Michael addition, occurs under mild conditions, typically at a pH between 6.5 and 7.5, and results in the formation of a stable, non-reversible thioether bond. thermofisher.comnih.gov This pH range is advantageous as it minimizes non-specific reactions with other amino acid residues, such as primary amines (e.g., lysine), which can occur at more alkaline pH levels. thermofisher.com

In addition to cysteine, the maleimide group can also react with selenocysteine. nih.gov Selenocysteine, a selenium-containing analogue of cysteine, is significantly more nucleophilic, which can lead to efficient conjugation. nih.gov While maleimide-selenocysteine adducts are formed, research indicates they may exhibit different stability profiles compared to their cysteine counterparts, sometimes showing susceptibility to degradation via retro-Michael reactions, particularly in environments containing other thiol compounds like glutathione (B108866). nih.gov Nonetheless, the primary and preferential targets for Biotin-PEAC5-maleimide in a protein are the accessible cysteine and selenocysteine residues, allowing for targeted labeling at these specific sites. thermofisher.comnih.gov

Optimization of Labeling Protocols for Diverse Protein Targets

Optimizing the labeling protocol is essential to achieve efficient and specific biotinylation of diverse protein targets while maintaining their native structure and function. Several factors must be considered and adjusted according to the specific protein and experimental goal.

A crucial first step often involves the reduction of any existing disulfide bonds within the protein to free up cysteine sulfhydryl groups for labeling. Reagents such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) are commonly used for this purpose. dojindo.comyoutube.com The reaction buffer's pH is critical and should be maintained between 7.0 and 7.5 to ensure the specific reaction of the maleimide with thiols. dojindo.comamerigoscientific.com

The concentration of the labeling reagent relative to the protein is another key parameter. A typical starting point is a 10- to 20-fold molar excess of the maleimide reagent over the protein. The optimal ratio may need to be determined empirically for each protein. The reaction is generally carried out by adding a stock solution of Biotin-PEAC5-maleimide (commonly dissolved in an organic solvent like DMSO) to the protein solution in an appropriate buffer. dojindo.com Incubation times can vary, but a common duration is 1 to 2 hours at room temperature or 37°C. dojindo.comyoutube.com Following incubation, it is necessary to remove any unreacted, excess Biotin-PEAC5-maleimide. This is typically achieved through methods like gel filtration, dialysis, or the use of spin columns. dojindo.com

Table 1: General Protocol for Protein Labeling with Biotin-PEAC5-Maleimide

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Protein Preparation | Dissolve the protein in a suitable buffer (e.g., Phosphate, HEPES, Tris) at pH 7.0-7.5. | Buffer should be free of amine-containing compounds if there's a risk of non-specific reactions. |

| 2. Reduction (Optional) | If targeting cysteines involved in disulfide bonds, add a reducing agent like TCEP or DTT and incubate for ~30 minutes. | Perform in an inert gas atmosphere (N₂ or Ar) to prevent re-oxidation of thiols. |

| 3. Reagent Preparation | Prepare a stock solution of Biotin-PEAC5-maleimide, typically 10 mM in anhydrous DMSO. | Allow the reagent to warm to room temperature before dissolving. The stock solution is stable when stored at -20°C. |

| 4. Labeling Reaction | Add the Biotin-PEAC5-maleimide stock solution to the protein solution at a specific molar excess. Incubate for 1-2 hours at room temperature or 37°C. | The optimal molar ratio of reagent to protein should be determined empirically. |

| 5. Purification | Remove excess, unreacted labeling reagent using gel filtration, a desalting column, or dialysis. | This step is crucial to prevent interference from free biotin in subsequent assays. |

Quantitative and Qualitative Assays for Protein Modification

Biotin-PEAC5-maleimide serves as a powerful tool in both qualitative and quantitative assays designed to probe the modification status of proteins. Its ability to specifically label free thiol groups allows researchers to indirectly measure modifications that block or alter these sites. The fundamental principle behind these assays is that if a cysteine's thiol group is already modified (e.g., through oxidation or adduction with an electrophile), it is no longer available to react with Biotin-PEAC5-maleimide. nih.govresearchgate.net Consequently, a decrease in the biotin signal, which can be detected using avidin or streptavidin-based systems like Western blotting or ELISA, corresponds to an increase in the extent of the initial protein modification. nih.gov

Biotin-PEAC5-Maleimide (BPM)-Labeling Assay for Electrophilic Protein Adducts

A key application of this reagent is the Biotin-PEAC5-Maleimide (BPM)-labeling assay, which was developed to determine the modification of protein thiols by electrophiles. nih.govresearchgate.net Electrophiles are reactive molecules that readily bind to nucleophiles, such as the thiol groups of cysteine residues, forming covalent adducts in a process known as S-arylation or S-alkylation. researchgate.net The BPM-labeling assay provides an indirect method to quantify this modification. In practice, a cell or tissue lysate is treated with an electrophile. The remaining unmodified, free thiol groups are then labeled with Biotin-PEAC5-maleimide. The amount of biotin incorporated is inversely proportional to the extent of modification by the electrophile. nih.govresearchgate.net This allows for the sensitive detection of protein damage or modification caused by various electrophilic compounds.

The BPM-labeling assay has been effectively used to detect protein S-modification caused by environmental electrophiles. nih.gov For instance, research has shown its utility in identifying protein adducts formed by quinones, a class of compounds found in air pollution and generated metabolically. nih.govresearchgate.net In studies using A431 cells exposed to 1,2-naphthoquinone (B1664529) (1,2-NQ) and 1,4-naphthoquinone (B94277) (1,4-NQ), a clear inverse correlation was observed between the signal from an antibody specific to the naphthoquinone adduct and the signal from the BPM-labeling assay. nih.govresearchgate.net This confirmed that as more protein was modified by the quinone, less was available for biotinylation. The assay, often performed in an ELISA format, has successfully detected protein modification in mouse liver cytosol by various electrophilic quinones while showing no reaction with non-electrophilic analogues. nih.gov

Table 2: Electrophilic Compounds Detected by BPM-Labeling Assay

| Compound Class | Specific Compound | Result |

|---|---|---|

| Naphthoquinones | 1,2-Naphthoquinone (1,2-NQ) | Protein S-modification detected. |

| 1,4-Naphthoquinone (1,4-NQ) | Protein S-modification detected. | |

| 5-Hydroxy-1,4-NQ | Protein S-modification detected. | |

| 5,8-Dihydroxy-1,4-NQ | Protein S-modification detected. | |

| Benzoquinones | 1,4-Benzoquinone (B44022) (1,4-BQ) | Protein S-modification detected. |

| tert-Butyl-1,4-BQ | Protein S-modification detected. |

| Metabolites | N-acetyl-p-benzoquinoneimine (NAPQI) | Protein S-modification detected. |

The BPM-labeling methodology has also been adapted to assess protein S-oxidation, a critical consequence of oxidative stress caused by reactive oxygen species (ROS). nih.gov Certain environmental chemicals, such as redox-active quinones, can generate ROS through redox cycling. nih.gov These ROS, including hydrogen peroxide, can oxidize the thiol groups of cysteine residues to various states (e.g., sulfenic, sulfinic, or sulfonic acid). nih.gov Since these oxidized forms cannot react with maleimides, the BPM-labeling assay can be used to quantify the extent of S-oxidation. A convenient assay combining an ELISA format with BPM labeling was developed to measure protein S-oxidation during the redox cycling of compounds like 9,10-phenanthrenequinone. nih.gov A decrease in the biotin signal indicates an increase in ROS-induced S-oxidation, providing a valuable tool for studying the biochemical effects of oxidative stress. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Naphthoquinone (1,2-NQ) |

| 1,4-Benzoquinone (1,4-BQ) |

| 1,4-Naphthoquinone (1,4-NQ) |

| 5,8-Dihydroxy-1,4-NQ |

| 5-Hydroxy-1,4-NQ |

| 9,10-phenanthrenequinone |

| Biotin |

| Biotin-PEAC5-maleimide (hydrochloride) |

| Cysteine |

| Dithiothreitol (B142953) (DTT) |

| DMSO (Dimethyl sulfoxide) |

| Glutathione |

| HEPES |

| Hydrogen peroxide |

| N-acetyl-p-benzoquinoneimine (NAPQI) |

| Phosphate |

| Selenocysteine |

| Streptavidin |

| tert-Butyl-1,4-BQ |

| Tris |

Identification of Protein-Quinone Conjugates

The compound Biotin-PEAC5-maleimide (hydrochloride), often abbreviated as BPM, is utilized in a specialized labeling assay to detect the modification of proteins by electrophiles, such as quinones. jst.go.jpmedchemexpress.com Quinones are a class of compounds that can readily react with nucleophilic residues on proteins, particularly the sulfhydryl groups of cysteine residues, forming protein-quinone conjugates. This process, known as S-arylation, can alter protein function and has been implicated in cellular signaling and toxicology.

A key application of the BPM-labeling assay is the identification of proteins that have been modified by quinones. The principle of this assay is based on the inverse relationship between the extent of protein modification by quinones and the availability of free sulfhydryl groups for labeling with BPM. In a study by Abiko et al., A431 cells were exposed to the electrophilic quinones 1,2-naphthoquinone (1,2-NQ) and 1,4-naphthoquinone (1,4-NQ). jst.go.jpnih.gov Subsequent analysis using the BPM-labeling assay demonstrated a decrease in biotinylation signal, indicating that the cysteine residues were occupied by the quinones and thus unavailable to react with Biotin-PEAC5-maleimide. jst.go.jpnih.gov This inverse correlation provides a method to detect and infer the extent of protein S-modification by these electrophilic compounds. nih.gov

Integration with Enzyme-Linked Immunosorbent Assay (ELISA) for High-Throughput Screening

In this application, proteins that have been exposed to electrophilic compounds are immobilized on an ELISA plate. The remaining unmodified cysteine residues are then labeled with Biotin-PEAC5-maleimide. The detection is subsequently carried out using enzyme-conjugated streptavidin, which binds to the biotin moiety of BPM. The resulting signal is inversely proportional to the extent of protein modification by the electrophile.

Research has demonstrated the utility of this BPM-labeling ELISA for detecting protein modifications by various electrophilic quinones. jst.go.jpnih.gov For instance, the modification of mouse liver cytosol proteins by compounds such as 5-hydroxy-1,4-NQ, 1,4-benzoquinone (1,4-BQ), and an electrophilic metabolite of acetaminophen (B1664979) was successfully detected using this method. nih.gov In contrast, non-electrophilic quinones did not result in a significant decrease in the BPM-labeling signal, highlighting the specificity of the assay for detecting covalent protein modifications. nih.gov The results suggest that this ELISA-based approach can be a valuable tool for identifying the presence of electrophilic quinones that modify cellular proteins. nih.gov

| Treatment Condition | Relative Protein Modification (as indicated by decreased BPM-ELISA signal) |

| Control (No electrophile) | Baseline |

| 1,2-Naphthoquinone (1,2-NQ) | Significant Increase |

| 1,4-Naphthoquinone (1,4-NQ) | Significant Increase |

| 5-hydroxy-1,4-NQ | Detected |

| 1,4-Benzoquinone (1,4-BQ) | Detected |

| Non-electrophilic quinones | No significant change |

This table presents a summary of typical results from a Biotin-PEAC5-maleimide based ELISA for detecting protein-quinone conjugates. The relative protein modification is inferred from the decrease in signal compared to a control group.

Application in Western Blotting for Detection of Biotinylated Proteins

Western blotting is another powerful technique where Biotin-PEAC5-maleimide is employed for the detection of biotinylated proteins. nih.govnih.gov This method allows for the visualization of specific proteins that have been labeled with BPM, providing information about their molecular weight and relative abundance.

In the context of studying protein-quinone conjugates, Western blotting with BPM labeling serves as a complementary technique to ELISA. After treating cells or protein lysates with electrophilic quinones, the proteins are separated by polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with streptavidin conjugated to an enzyme (like horseradish peroxidase) or a fluorescent dye to detect the biotinylated proteins. jst.go.jpnih.gov

Similar to the ELISA application, a decrease in the biotin signal for a specific protein band in treated samples compared to untreated controls indicates that the protein has been modified by the quinone. nih.gov This was observed in studies with A431 cells exposed to 1,2-NQ and 1,4-NQ, where an inverse correlation was found between the intensity of the BPM signal and the signal from an antibody specific to the quinone adduct. jst.go.jpnih.gov This demonstrates that as more quinone is bound to the protein, fewer cysteine residues are available for labeling with Biotin-PEAC5-maleimide. nih.gov

| Protein Target | Treatment | Observed Biotinylation Signal (Western Blot) | Interpretation |

| Cellular Proteins | Control | Strong | Abundant free sulfhydryl groups |

| Cellular Proteins | 1,2-Naphthoquinone | Decreased | Cysteine modification by quinone |

| Cellular Proteins | 1,4-Naphthoquinone | Decreased | Cysteine modification by quinone |

This table illustrates the expected outcomes in a Western blot experiment using Biotin-PEAC5-maleimide to detect protein modification by quinones.

Mass Spectrometry-Based Identification of Modification Sites and Proteomic Profiling

The general workflow involves the labeling of unmodified cysteine residues with Biotin-PEAC5-maleimide, followed by enzymatic digestion of the proteins into peptides. The biotinylated peptides can then be enriched using affinity purification methods, such as streptavidin-coated beads. nih.gov This enrichment step is crucial for increasing the concentration of the target peptides, which facilitates their detection by mass spectrometry. nih.gov

Following enrichment, the peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of the peptides in the mass spectrometer allows for the determination of their amino acid sequence and the identification of the specific cysteine residue that was modified with Biotin-PEAC5-maleimide. By comparing the profiles of treated and untreated samples, it is possible to identify proteins that are targeted by electrophiles and the specific sites of adduction. While the direct application of Biotin-PEAC5-maleimide in a comprehensive proteomic study to identify quinone-modified sites has been suggested as a potential next step, detailed findings from such studies are not yet widely published. researchgate.net However, the principle of using maleimide-biotin reagents for mapping cysteine modifications is well-established in the field of chemical proteomics. researchgate.net

| Analytical Step | Description | Outcome |

| Labeling | Unmodified cysteines are tagged with Biotin-PEAC5-maleimide. | Proteins with available thiols are biotinylated. |

| Digestion | Proteins are enzymatically cleaved into smaller peptides. | A complex mixture of peptides is generated. |

| Enrichment | Biotinylated peptides are captured using streptavidin affinity chromatography. | The concentration of modified peptides is increased. |

| LC-MS/MS Analysis | Enriched peptides are separated and fragmented to determine their sequence and modification site. | Identification of specific cysteine residues modified by BPM. |

| Data Analysis | Comparison of modified peptides between control and treated samples. | Identification of proteins and specific sites targeted by electrophiles. |

This table outlines the general workflow for the mass spectrometry-based identification of protein modification sites using Biotin-PEAC5-maleimide.

Elucidation of Protein-Protein Interaction Networks

The identification of protein-protein interactions is fundamental to understanding cellular function. Biotin-maleimide reagents are instrumental in "pull-down" assays, a type of affinity purification designed to isolate a protein of interest (the "bait") along with its binding partners (the "prey").

In this technique, a purified protein of interest is first labeled with a biotin-maleimide compound, which covalently attaches the biotin tag to surface-accessible cysteine residues. This biotinylated "bait" is then incubated with a cell lysate or tissue extract containing a complex mixture of potential "prey" proteins. The entire complex is subsequently captured on an affinity support, typically agarose (B213101) or magnetic beads coated with streptavidin. The high-affinity interaction between biotin and streptavidin ensures efficient immobilization of the bait protein and any associated prey proteins. After washing away non-specifically bound proteins, the prey proteins can be eluted and identified using methods like mass spectrometry. This approach allows for the discovery of novel interaction partners and the mapping of complex protein interaction networks within the cell. While general biotin-maleimide reagents are widely used for this purpose, the specific spacer arm of Biotin-PEAC5-maleimide can influence the accessibility and efficiency of the pull-down.

Analysis of Protein Localization and Trafficking within Cellular Systems

Determining the precise location and topology of proteins within cellular membranes is crucial for understanding their function. The Substituted Cysteine Accessibility Method (SCAM™) is a powerful technique that often employs thiol-reactive probes like biotin-maleimides to map the transmembrane organization of proteins.

In SCAM™, researchers systematically replace individual amino acids within a protein with cysteine residues. The accessibility of these engineered cysteines to a membrane-impermeable biotin-maleimide reagent is then tested. If a cysteine residue is labeled by the reagent in intact cells, it is inferred to be in an extracellular or extracytoplasmic domain. Conversely, if the cysteine is only labeled after the cell membrane is disrupted, it is considered to be located in an intracellular domain. Cysteines that remain unlabeled under both conditions are likely buried within the transmembrane domain. The biotinylated proteins are then typically detected by western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase. This method provides a detailed map of which parts of the protein are exposed to either side of the membrane and which are embedded within it, offering critical insights into protein topology and localization.

Probing Conformational Changes and Mechanistic Dynamics of Biological Macromolecules

The reactivity of cysteine residues can be highly dependent on their local environment, which changes during protein conformational shifts. This principle allows biotin-maleimide reagents to be used as probes for detecting dynamic changes in protein structure.

A key example is the study of the E. coli outer membrane transporter, FhuA, which is involved in iron uptake. To monitor structural changes upon ligand binding, researchers introduced cysteine residues at specific positions within a flexible "gating loop" of the protein. By labeling these engineered cysteines with a biotin-maleimide reagent, they could track changes in the loop's conformation. It was observed that the binding of the ligand, ferrichrome, altered the accessibility of these cysteines to the biotin-maleimide probe. Specifically, labeling of a cysteine at position 347 was inhibited by ferrichrome, indicating that this residue is either part of or in close proximity to the binding site and becomes shielded upon ligand binding. This demonstrates how biotin-maleimide labeling can provide specific details about ligand-induced conformational changes in proteins.

Single-molecule imaging has revolutionized our understanding of molecular motors like ATP synthases. In these experiments, biotin-maleimide reagents are essential for attaching probes that allow for the visualization of rotational movement.

In a landmark study, the rotation of V-type ATPase (V1-ATPase) from Thermus thermophilus was directly observed. biochempeg.com Researchers specifically used Biotin-PEAC5-maleimide to biotinylate the D or F subunits of the enzyme. biochempeg.com This biotinylated enzyme was then fixed to a glass surface, and a streptavidin-coated bead was attached to the biotin tag. By observing the movement of this bead under a microscope, the researchers were able to visualize the ATP-dependent rotation of the central stalk (composed of the D and F subunits) relative to the catalytic A3B3 ring, providing definitive evidence for the rotary mechanism of V1-ATPase. biochempeg.com

Similarly, the rotation of F1-ATPase has been extensively studied using this approach. In these experiments, a cysteine residue is introduced into the rotating central γ subunit. This cysteine is then labeled with a biotin-maleimide compound, allowing for the attachment of a fluorescently labeled actin filament or a gold bead via a streptavidin bridge. The ATP-driven rotation of the attached filament or bead is then observed using single-molecule microscopy, which has allowed for the detailed characterization of the 120° stepping motion and even the resolution of smaller substeps within the rotational cycle. jst.go.jpmedchemexpress.com

| Molecular Motor Study | Biotinylated Subunit | Attached Probe | Key Finding |

| V1-ATPase Rotation | D or F subunit | Streptavidin-coated bead | Direct visualization of ATP-dependent rotation of the central stalk. biochempeg.com |

| F1-ATPase Rotation | γ subunit | Fluorescent actin filament or gold bead | Characterization of 120° rotational steps and substeps. jst.go.jpmedchemexpress.com |

Research into Enzyme Kinetics and Cellular Signaling Pathways

Biotin-PEAC5-maleimide and related compounds are powerful tools for investigating the molecular mechanisms that regulate enzyme activity and signal transduction. They are particularly useful for detecting covalent modifications that alter protein function.

While direct application of Biotin-PEAC5-maleimide for evaluating agonist selectivity in insulin (B600854) signaling is not prominently documented, the principles of biotin labeling are central to this area of research. Proximity-labeling techniques like BioID, which uses a promiscuous biotin ligase fused to a protein of interest, have been employed to map the interaction network of the related insulin-like growth factor 1 receptor (IGF1R). nih.gov In such studies, the receptor-fused ligase biotinylates nearby proteins, which are then identified by mass spectrometry. This approach has successfully identified novel signaling partners like sorting nexin 6 (SNX6) and revealed its role in modulating the downstream ERK1/2 and Akt signaling pathways. nih.gov Furthermore, studies on the insulin receptor itself have utilized maleimide-based crosslinkers to identify reactive cysteine residues and their roles in receptor dimerization and interaction with other proteins, processes that are fundamental to agonist-induced signaling. nih.govbiotium.com These examples highlight the utility of biotin-based chemical biology tools in dissecting the complexities of receptor signaling pathways.

The covalent modification of cysteine thiols is a critical mechanism in redox signaling. Biotin-PEAC5-maleimide has been specifically used to develop a sensitive enzyme-linked immunosorbent assay (ELISA) to detect such modifications. jst.go.jpnih.gov This "Biotin-PEAC5-maleimide (BPM)-labeling assay" is designed to quantify the extent of protein S-modification by electrophiles. nih.gov

The assay works on the principle of competitive binding. Free, unmodified cysteine thiols on a protein are available to react with Biotin-PEAC5-maleimide. However, if these thiols are already modified by an electrophile (a process known as S-arylation), they are no longer available to react with the biotin probe. Consequently, there is an inverse correlation between the level of electrophile modification and the amount of biotin that can be incorporated. This assay has been successfully used to detect the modification of proteins by various electrophilic quinones, such as metabolites of environmental pollutants and drugs like acetaminophen. nih.gov The results from these studies suggest that the BPM-labeling assay can detect the covalent modification of cellular proteins by electrophiles, which can lead to the modulation of redox-sensitive signal transduction pathways or cellular damage. jst.go.jpnih.gov

A related and widely used technique is the "biotin switch" assay, which specifically detects S-nitrosylation, another key redox modification. In this method, free thiols are first blocked, then the S-nitrosothiol bond is selectively reduced to regenerate a free thiol, which is then specifically labeled with a biotin-maleimide reagent. This allows for the detection and purification of proteins that were endogenously S-nitrosylated.

| Electrophilic Compound | Protein Target | Effect Detected by BPM-Assay |

| 1,2-Naphthoquinone (1,2-NQ) | Proteins in A431 cells | Covalent modification of protein thiols. nih.gov |

| 1,4-Naphthoquinone (1,4-NQ) | Proteins in A431 cells | Covalent modification of protein thiols. nih.gov |

| N-acetyl-p-benzoquinoneimine | Proteins in mouse liver cytosol | Covalent modification of protein thiols. nih.gov |

Characterization of Adduct Formation Influencing Metabolic Processes (e.g., selenoprotein P)

A significant application of Biotin-PEAC5-maleimide is in the study of protein adduct formation, particularly in the context of how these adducts can alter metabolic processes. A notable example is the investigation of adduct formation with selenoprotein P (SeP). SeP is a crucial plasma protein involved in the transport and metabolism of selenium, an essential micronutrient. It contains multiple reactive cysteine and selenocysteine residues, making it a target for electrophilic molecules.

Recent research has utilized a Biotin-PEAC5-maleimide (BPM)-labeling assay to investigate how certain electrophilic compounds can form adducts with SeP and thereby modulate its function. nih.gov This assay is based on the principle of competitive labeling. If the cysteine or selenocysteine residues of SeP are already modified by an electrophile, they are no longer available to react with Biotin-PEAC5-maleimide. Consequently, a decrease in biotin labeling, which can be quantified by methods such as Western blotting or ELISA with streptavidin-HRP, indicates the extent of adduct formation. researchgate.net

Detailed Research Findings:

Studies have shown that electrophilic phytochemicals, such as epigallocatechin gallate (EGCg) and sulforaphane (B1684495) (SFN), can form covalent adducts with SeP. nih.govnih.gov

Epigallocatechin Gallate (EGCg) Adducts: Research has demonstrated that EGCg, a major polyphenol in green tea, can form adducts with SeP. The BPM-labeling assay confirmed that pre-incubation of SeP with EGCg led to a dose-dependent decrease in biotinylation, indicating that EGCg covalently modifies the cysteine/selenocysteine residues of SeP. nih.gov This modification was found to inhibit the cellular uptake of SeP, thereby impairing its ability to deliver selenium to cells for the synthesis of other essential selenoproteins, such as glutathione peroxidase. gsa.ac.uk

Sulforaphane (SFN) Adducts: Similarly, sulforaphane, an isothiocyanate found in cruciferous vegetables, has been shown to form adducts with SeP. An acidic version of the BPM-labeling assay, which allows for more focused labeling of selenocysteine residues, revealed that SFN covalently modifies these critical residues in SeP. nih.gov While the SFN-SeP adduct could still be taken up by liver cells, it was less effective in inducing the expression of glutathione peroxidase, indicating that the adduct formation disrupts the selenium supply pathway. nih.gov

Interactive Data Table 2: Summary of Research Findings on SeP Adduct Formation (This table is a static representation. In a web environment, it could be made interactive with links to the source articles.)

| Electrophile | Protein Target | Assay Method | Key Finding | Consequence | Source |

| Epigallocatechin gallate (EGCg) | Selenoprotein P (SeP) | BPM-labeling assay | EGCg forms covalent adducts with Cys/Sec residues of SeP. | Inhibits cellular uptake of SeP and subsequent selenoprotein synthesis. | nih.govgsa.ac.uk |

| Sulforaphane (SFN) | Selenoprotein P (SeP) | Acidic BPM-labeling assay | SFN forms covalent adducts, particularly with Sec residues of SeP. | Disrupts the selenium supply pathway, reducing the efficacy of SeP. | nih.gov |

Conclusion

Biotin-PEAC5-maleimide (hydrochloride) is a well-designed and versatile chemical tool that has proven invaluable in the field of protein biochemistry. Its thiol-reactive maleimide (B117702) group, coupled with the high-affinity biotin (B1667282) tag and a flexible spacer arm, allows for the specific and efficient labeling of proteins. The application of this reagent in the BPM-labeling assay has provided significant insights into the formation of protein adducts and their impact on metabolic processes, as exemplified by the detailed studies on selenoprotein P. The continued use of Biotin-PEAC5-maleimide and similar reagents will undoubtedly contribute to a deeper understanding of protein function and regulation in both health and disease.

Integration in Advanced Biomaterials and Nanotechnology Research

Surface Functionalization for High-Affinity Biosensing Platforms

Surface functionalization is a key process in the development of modern biosensors, aiming to create surfaces that can specifically capture and detect target molecules with high precision. Biotin-PEAC5-maleimide (hydrochloride) is a reagent that facilitates this by enabling the controlled immobilization of biomolecules. medchemexpress.comdojindo.com The compound consists of three key components: a biotin (B1667282) molecule, a maleimide (B117702) group, and a hydrophilic spacer arm (PEAC5), each playing a distinct role in the functionalization process. broadpharm.comnanocs.netcreative-biolabs.com

The exceptionally strong and specific non-covalent bond between biotin and streptavidin is a cornerstone of many biotechnological applications, including biosensors. dojindo.comdojindo.com This interaction, with a dissociation constant (Kd) around 10⁻¹⁵ M, ensures a very stable attachment. dojindo.com

The process of immobilizing a specific ligand (like a protein or nucleic acid) using Biotin-PEAC5-maleimide typically involves two steps. First, the maleimide end of the linker reacts with a free sulfhydryl (thiol) group on the ligand, forming a stable covalent thioether bond. dojindo.comdojindo.com This reaction is efficient at a neutral pH range (6.5-7.5). dojindo.comnanocs.net The result is a "biotinylated" ligand.

This biotinylated ligand can then be introduced to a surface that has been coated with streptavidin. The biotin group on the linker readily binds to the streptavidin, effectively anchoring the ligand to the substrate. sartorius.comnih.gov The PEAC5 spacer, a polyethylene (B3416737) glycol (PEG) chain, is crucial as it provides flexibility and increases the water solubility of the conjugate. nanocs.netbiochempeg.com This spacer helps to minimize steric hindrance, ensuring that the immobilized ligand remains accessible and biologically active for interaction with its target analyte. nanocs.netbiochempeg.com This controlled immobilization is vital for the sensitivity and reproducibility of biosensing platforms. sartorius.comnih.gov

For high-resolution imaging of single molecules, streptavidin can be assembled into two-dimensional (2D) crystalline arrays on surfaces like lipid layers or mica. nih.govresearchgate.net These highly ordered structures provide an ideal substrate for atomic force microscopy (AFM), a technique that can visualize biomolecules at the nanoscale under physiological conditions. nih.govresearchgate.netmpi-cbg.de

The streptavidin 2D crystals act as a template with regularly spaced binding sites. nih.govmpi-cbg.de When a biomolecule of interest is labeled using Biotin-PEAC5-maleimide, it can be precisely attached to these binding sites. nih.gov The streptavidin tetramer has four biotin-binding sites; when forming crystals on a biotinylated surface, it typically leaves two sites available for capturing biotinylated molecules from the solution. nih.govresearchgate.netmpi-cbg.de

AFM can then be used to image these individually tethered molecules with sub-nanometer resolution. mpi-cbg.de This allows researchers to directly observe the structure, dynamics, and interactions of biomolecules in a near-native state. nih.govnih.gov The stability of the biotin-streptavidin connection ensures the molecule remains in place during imaging, while the crystalline array provides a frame of reference for precise measurements. nih.gov This approach has been instrumental in studying the dynamic processes of proteins like actin and chaperonins. nih.govnih.gov

Comparative Study of Bioconjugation Chemistries in Drug Delivery Research (e.g., maleimide-thiol vs. biotin-avidin linkages)

Maleimide-thiol conjugation creates a stable, covalent thioether bond between the maleimide group of a linker and a sulfhydryl group on a molecule, such as a cysteine residue in an antibody. dojindo.com This bond is considered highly stable and effectively irreversible under physiological conditions, which is advantageous for preventing premature drug release. mdpi.com This chemistry is widely used in the development of antibody-drug conjugates (ADCs). mdpi.comnih.gov

The biotin-avidin linkage, in contrast, is a very strong non-covalent interaction. researchgate.netnih.gov While not a true covalent bond, its strength is comparable to one and is stable against changes in pH, temperature, and many chemical reagents. researchgate.netnih.gov This system is often employed in pre-targeting strategies. In this approach, a biotinylated targeting molecule (like an antibody) is administered first to accumulate at the disease site. This is followed by the administration of an avidin-linked therapeutic, which then binds to the biotin at the target location, thereby concentrating the drug's effect and improving biosafety. mdpi.comnih.gov

A recent study directly compared these two linkage types for creating therapeutic microbubbles for drug delivery to tumors. mdpi.comnih.gov The findings showed that while both methods were effective at creating the drug-carrier complex and delivering the drug to the tumor, the maleimide-thiol linkage resulted in a different biodistribution profile. mdpi.com Specifically, the thiol-linked therapeutic showed less accumulation in the lungs and more in the liver compared to the biotin-avidin linked version, which was seen as a potential improvement in biosafety. mdpi.comnih.gov However, the study also noted that maleimide-thiol linkages can be reversible in vivo over longer time scales. mdpi.com

The choice between these chemistries depends on the specific application. Maleimide-thiol chemistry is preferred for creating highly stable, direct conjugates, while the biotin-avidin system offers versatility for modular and pre-targeted approaches. mdpi.comnih.gov

Data Tables

Table 1: Comparison of Bioconjugation Chemistries

| Feature | Maleimide-Thiol Conjugation | Biotin-Avidin Linkage |

|---|---|---|

| Bond Type | Covalent (Thioether) dojindo.com | Non-covalent (Affinity) researchgate.net |

| Specificity | High for sulfhydryl groups (-SH) dojindo.com | High for biotin/avidin (B1170675) nih.gov |

| Bond Strength | Strong and stable mdpi.com | Exceptionally strong (Kd ~10⁻¹⁵ M) dojindo.com |

| Reversibility | Generally considered irreversible, but can show instability over long periods in vivo mdpi.com | Reversible only under harsh denaturing conditions nih.gov |

| Kinetics | Efficient at pH 6.5-7.5 dojindo.comnanocs.net | Very rapid nih.gov |

| Common Use in Drug Delivery | Direct conjugation for ADCs mdpi.com | Pre-targeting strategies, modular systems mdpi.comnih.gov |

| In Vivo Biodistribution Example | Showed reduced lung and increased liver uptake compared to biotin-avidin in one study mdpi.comnih.gov | Showed higher lung uptake compared to maleimide-thiol in one study mdpi.comnih.gov |

Emerging Research Directions and Future Prospects

Development of Novel Biotin-PEAC5-Maleimide (Hydrochloride) Conjugates for Specific Applications

The unique architecture of Biotin-PEAC5-maleimide (hydrochloride), featuring a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, and a maleimide (B117702) group for covalent linkage to thiol-containing molecules, makes it a versatile tool for creating novel conjugates. dojindo.comamerigoscientific.com The maleimide group specifically and efficiently reacts with sulfhydryl groups on proteins and peptides to form stable thioether bonds. This reactivity is central to its application in developing sophisticated tools for research and therapeutics.

Current research is focused on leveraging these properties to construct highly specific and effective molecular probes and targeted therapeutic agents. While specific examples naming Biotin-PEAC5-maleimide (hydrochloride) are not abundant in currently available literature, the principles of its application are well-established through related compounds.

One of the most promising areas is the development of antibody-drug conjugates (ADCs) . In this strategy, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The maleimide chemistry allows for the precise attachment of the drug payload to cysteine residues on the antibody. The biotin component can then be used for purification, detection, or to add another layer of functionality, such as attaching an imaging agent.

Another area of development is in the creation of targeted probes for cellular imaging and analysis . By conjugating Biotin-PEAC5-maleimide to molecules that bind to specific cellular targets, such as peptides or small molecule inhibitors, researchers can visualize and track these targets within cells. For instance, a hyaluronan-binding peptide conjugated with biotin has been shown to block the binding of hyaluronan to CD44 receptors, which is relevant in cancer metastasis and inflammation research. medchemexpress.com Similarly, biotinylated neuropeptides like Substance P are used to study their corresponding receptors in the central nervous system. medchemexpress.com

Furthermore, the development of multifunctional nanostructures is an emerging trend. Biotin-PEAC5-maleimide can be used to functionalize nanoparticles, creating platforms for targeted drug delivery, bioassays, and diagnostic imaging. nih.gov The biotin tag facilitates the attachment of these nanoparticles to streptavidin-coated surfaces or other molecules, enabling the construction of complex, multi-component systems.

| Conjugate Type | Potential Application | Key Feature of Biotin-PEAC5-Maleimide Utilized |

| Antibody-Drug Conjugates (ADCs) | Targeted cancer therapy | Maleimide for drug attachment, Biotin for purification/imaging |

| Targeted Cellular Probes | Cellular imaging and tracking of specific molecules | Maleimide for probe conjugation, Biotin for detection |

| Functionalized Nanoparticles | Targeted drug delivery, bioassays, diagnostics | Maleimide for nanoparticle surface modification, Biotin for assembly |

Advancements in Microfluidic and High-Throughput Screening Applications

The properties of Biotin-PEAC5-maleimide (hydrochloride) are well-suited for modern, high-throughput research methodologies. The avidin-biotin interaction is a cornerstone of many high-throughput screening (HTS) assays due to its high affinity and specificity. dojindo.com

While direct literature on the use of Biotin-PEAC5-maleimide (hydrochloride) in microfluidics is limited, its characteristics are highly compatible with such systems. Microfluidic devices offer precise control over small volumes of fluids, making them ideal for high-throughput cell analysis and sorting. Biotin-PEAC5-maleimide could be used to label specific cell populations or proteins within a microfluidic chip. These labeled cells could then be captured on streptavidin-coated surfaces for further analysis or sorted based on the presence of the biotin tag.

In the realm of high-throughput screening (HTS) , Biotin-PEAC5-maleimide is particularly valuable for assays that detect protein modifications. For example, the BPM-labeling assay, which uses Biotin-PEAC5-maleimide, has been adapted into an ELISA format to detect the modification of proteins by electrophiles. researchgate.netmedchemexpress.com This assay can be used to screen for compounds that cause or prevent such modifications, which is relevant for toxicology studies and drug discovery. researchgate.net The ability to perform this assay in a 96-well plate format makes it amenable to high-throughput applications. researchgate.net

Future advancements may see the integration of Biotin-PEAC5-maleimide-based assays into more sophisticated HTS platforms, such as those that combine automated liquid handling, high-content imaging, and mass spectrometry. This would allow for the rapid and quantitative analysis of protein modifications in response to a large number of different stimuli or compounds.

| HTS Application | Role of Biotin-PEAC5-Maleimide (Hydrochloride) | Potential Research Area |

| ELISA-based Assays | Labeling of modified proteins for detection | Toxicology screening, drug discovery |

| Microfluidic Cell Sorting | Tagging specific cell populations for capture and analysis | Single-cell proteomics, diagnostics |

| High-Content Imaging | Visualizing the localization of labeled proteins | Cellular signaling, drug mechanism of action |

Theoretical Frameworks and Computational Modeling of Biotin-PEAC5-Maleimide Interactions

Understanding the behavior of Biotin-PEAC5-maleimide at a molecular level is crucial for optimizing its use and designing new applications. Computational modeling provides a powerful tool for investigating the interactions of this compound.

The core of Biotin-PEAC5-maleimide's reactivity is the thiol-maleimide "click" reaction . Computational studies using density functional theory (DFT) have been employed to investigate the mechanism and kinetics of this reaction under various conditions. medchemexpress.comlumiprobe.com These studies have shown that factors such as the choice of solvent, the presence of an initiator (base or nucleophile), and the nature of the thiol itself can significantly influence the reaction pathway and efficiency. medchemexpress.comlumiprobe.com This knowledge is critical for optimizing conjugation protocols to achieve higher yields and selectivity.

Researchers are also using computational approaches to study the non-covalent interactions of the entire Biotin-PEAC5-maleimide conjugate with its biological targets. For example, docking studies could predict how a Biotin-PEAC5-maleimide-drug conjugate binds to its target protein, providing insights that could guide the design of more effective therapeutics.

| Modeling Approach | Research Question | Significance |

| Density Functional Theory (DFT) | Mechanism and kinetics of the thiol-maleimide reaction | Optimization of conjugation protocols |

| Molecular Dynamics (MD) Simulations | Conformational flexibility of the PEAC5 linker | Understanding steric effects and optimizing linker design |

| Molecular Docking | Binding of conjugates to biological targets | Guiding the design of targeted therapies |

Expansion into Mechanistic Enzymology and Structural Biology Studies

Biotin-PEAC5-maleimide (hydrochloride) is proving to be a valuable tool for elucidating the mechanisms of enzyme action and for studying the structure of proteins and protein complexes.

In mechanistic enzymology , this compound can be used as a probe to identify and study the role of cysteine residues in enzyme catalysis. The BPM-labeling assay, for instance, has been used to study the modification of proteins by electrophiles, which can modulate enzyme activity and cellular signaling pathways. researchgate.netmedchemexpress.com By specifically labeling cysteine residues, researchers can investigate their accessibility and reactivity, providing clues about their function.

The maleimide moiety of Biotin-PEAC5-maleimide can also be used to study protein S-sulfination , a post-translational modification that can alter protein function. By using a sequential alkylation strategy, maleimide probes can selectively label S-sulfinated cysteines, allowing for their detection and characterization.

In the field of structural biology , biotin-maleimide compounds are used in cross-linking mass spectrometry (XL-MS) to study the three-dimensional structure of proteins and protein complexes. In this technique, a cross-linker with two reactive groups is used to create covalent bonds between amino acid residues that are in close proximity. The biotin tag allows for the enrichment of the cross-linked peptides, which are then identified by mass spectrometry. This information provides distance constraints that can be used to build models of protein structures and to map protein-protein interaction interfaces. While Biotin-PEAC5-maleimide itself is a monofunctional cross-linker in this context, the principles of biotin-maleimide chemistry are central to this application.

Future research will likely see the development of more sophisticated probes based on the Biotin-PEAC5-maleimide scaffold for studying enzyme mechanisms and protein structures with even greater precision.

| Research Area | Application of Biotin-PEAC5-Maleimide (Hydrochloride) | Insights Gained |

| Mechanistic Enzymology | Probing the role of cysteine residues | Understanding enzyme catalysis and regulation |

| Protein Post-Translational Modifications | Labeling of S-sulfinated proteins | Investigating the impact of oxidative stress on protein function |

| Structural Biology (XL-MS) | Enrichment of cross-linked peptides (using related bifunctional reagents) | Determining protein structure and mapping protein-protein interactions |

Q & A

What experimental parameters are critical for optimizing thiol-specific biotinylation using Biotin-PEAC5-maleimide?

Answer:

The reaction efficiency depends on:

- pH : Maleimide-thiol conjugation is most effective at pH 6.5–7.5, as higher pH (>8.0) may lead to hydrolysis of the maleimide group .

- Reducing Agents : Pre-treat samples with tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds and expose free thiols. Excess reductants must be removed via dialysis or desalting columns to avoid competition with the maleimide-thiol reaction .

- Molar Ratio : A 5–10-fold molar excess of Biotin-PEAC5-maleimide over the target protein ensures complete labeling. Excess reagent can be quenched with cysteine or removed via size-exclusion chromatography .

Validation : Confirm labeling efficiency using SDS-PAGE with streptavidin-horseradish peroxidase (HRP) or HPLC analysis .

How can researchers address contradictory data in Biotin-PEAC5-maleimide-based electrophile detection assays?

Answer:

Discrepancies in labeling outcomes may arise from:

- Electrophile Reactivity : Some electrophiles (e.g., α,β-unsaturated carbonyls) react faster with Biotin-PEAC5-maleimide than others. Validate using positive controls like N-ethylmaleimide .

- Competing Nucleophiles : Cellular glutathione or other thiol-containing molecules can sequester the reagent. Pre-block with iodoacetamide or use cell lysates depleted of small molecules .

- Detection Limits : The assay’s sensitivity (reported as ~10 μM in Abiko et al., 2015) may miss low-abundance targets. Combine with pull-down assays and mass spectrometry for enhanced detection .

What advanced strategies ensure specificity when labeling cysteine residues in complex protein mixtures?

Answer:

- Site-Directed Mutagenesis : Replace non-target cysteines with serine to isolate reactive thiols .

- Competitive Blocking : Use non-biotinylated maleimide derivatives to block non-specific sites before adding Biotin-PEAC5-maleimide .

- Temporal Control : Employ photo-activatable maleimide analogs to spatiotemporally restrict labeling in live-cell studies .

Data Interpretation : Cross-validate with X-ray crystallography or NMR to confirm labeling sites .

How does the stability of Biotin-PEAC5-maleimide impact long-term experimental reproducibility?

Answer:

- Storage : Store lyophilized powder at –20°C in anhydrous conditions to prevent hydrolysis. Reconstituted solutions in DMSO should be aliquoted and used within one month .

- Degradation Signs : Yellow discoloration or precipitate formation indicates hydrolysis. Verify purity via HPLC (≥90% purity required for reproducible results) .

- Buffer Compatibility : Avoid amine-containing buffers (e.g., Tris) during reactions, as they may react with maleimide at high pH .

What methodological considerations are essential for using Biotin-PEAC5-maleimide in live-cell imaging?

Answer:

- Permeability : Biotin-PEAC5-maleimide is membrane-impermeable. Use electroporation or streptolysin-O to introduce it into cells .

- Toxicity Controls : Include vehicle-only controls to distinguish reagent-specific effects from experimental artifacts .

- Real-Time Tracking : Pair with fluorophore-conjugated streptavidin (e.g., Alexa Fluor 647) for time-lapse microscopy. Quench extracellular labeling with cysteine before imaging .

How can researchers resolve cross-reactivity between Biotin-PEAC5-maleimide and non-thiol nucleophiles?

Answer:

Maleimide can react with amines or hydroxyl groups under alkaline conditions. Mitigate by:

- pH Optimization : Restrict reactions to pH ≤7.0 to minimize amine reactivity .

- Kinetic Trapping : Use short incubation times (≤2 hours) to favor thiol-specific reactions over slower side reactions .

- Post-Labeling Analysis : Perform peptide mapping with LC-MS/MS to identify off-target modifications .

What are the limitations of Biotin-PEAC5-maleimide in studying redox-sensitive proteins?

Answer:

- Oxidative Artifacts : Ambient oxygen may oxidize free thiols during labeling. Use anaerobic chambers or argon-purged buffers .

- Dynamic Thiol Pools : Transiently oxidized thiols (e.g., sulfenic acids) are not labeled. Combine with dimedone-based probes for comprehensive redox profiling .

Advanced Applications : Integrate with CRISPR-Cas9 knock-in models expressing cysteine-deficient variants to study redox regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.